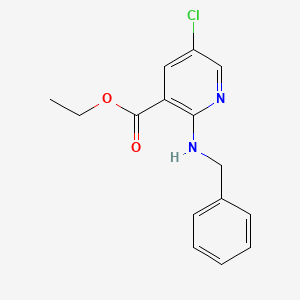

Ethyl 2-(benzylamino)-5-chloronicotinate

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of nicotinic acid chemistry, which has its roots in the early twentieth century investigations of pyridine derivatives. The systematic exploration of chlorinated nicotinic acid esters gained momentum during the 1950s and 1960s, when researchers began investigating the biological properties of halogenated pyridine compounds for pharmaceutical applications. The specific synthesis of benzylamino-substituted nicotinic acid derivatives followed the recognition that incorporating aromatic amino groups could significantly enhance the biological activity and selectivity of these compounds.

Historical patent literature demonstrates that the foundational work on benzimidazole and related benzyl-substituted heterocycles was established in the mid-1950s, with researchers like Karl Hoffmann and colleagues at Ciba Pharmaceutical Products investigating the medicinal properties of benzyl-containing nitrogen heterocycles. These early investigations laid the groundwork for subsequent developments in the field of benzylamino pyridine derivatives. The compound's emergence as a research target became particularly prominent during the expansion of combinatorial chemistry approaches in the 1990s and early 2000s, when systematic variations of nicotinic acid scaffolds were explored for drug discovery purposes.

The development of efficient synthetic methodologies for accessing this compound has been closely tied to advances in nucleophilic aromatic substitution reactions and cross-coupling chemistry. Research groups have documented various synthetic approaches, with particular emphasis on optimizing reaction conditions to achieve high yields and purity levels suitable for pharmaceutical applications.

Rationale for Academic Interest

The academic interest in this compound stems from multiple converging factors that highlight its significance in contemporary chemical research. The compound serves as a valuable synthetic intermediate in the preparation of complex heterocyclic systems, particularly those targeting biological pathways involving pyridine-based recognition elements. Research has demonstrated that the structural features of this compound make it particularly suitable for investigating structure-activity relationships in medicinal chemistry contexts.

The presence of the chlorine substituent at the 5-position of the nicotinic acid framework provides opportunities for further functionalization through various cross-coupling reactions, including palladium-catalyzed processes that enable the introduction of diverse aromatic and heteroaromatic substituents. Academic researchers have recognized that this synthetic versatility makes the compound an attractive building block for library synthesis and lead compound optimization.

Furthermore, the benzylamino moiety contributes to the compound's potential for biological activity modulation. Studies have indicated that benzyl-substituted amino groups can influence the pharmacokinetic properties and target selectivity of bioactive molecules, making this compound particularly relevant for researchers investigating novel therapeutic approaches. The combination of these structural elements positions this compound as a key intermediate for accessing diverse chemical space in drug discovery programs.

Academic institutions have increasingly incorporated this compound into their research portfolios due to its accessibility through established synthetic routes and its demonstrated utility in generating diverse molecular libraries. The compound's stability under standard laboratory conditions and its compatibility with a wide range of reaction conditions further enhance its attractiveness for academic research applications.

Overview of Research Scope and Objectives

Current research involving this compound encompasses several distinct but interconnected areas of investigation. Primary research objectives focus on expanding the synthetic utility of this compound through the development of novel transformation methodologies that leverage its unique structural features. Researchers are particularly interested in exploring oxidative coupling reactions and carbon-carbon bond formation processes that can generate complex polycyclic systems from this starting material.

Research initiatives have demonstrated particular success in utilizing this compound as a precursor for accessing pyrimidoquinoline derivatives, which represent important scaffolds in kinase inhibitor research. Studies have shown that systematic modifications of the benzylamino substituent can lead to compounds with enhanced selectivity profiles against specific protein targets.

The synthetic chemistry research scope includes investigations into one-pot cascade reactions that can transform this compound into complex heterocyclic architectures through sequential bond-forming processes. These approaches aim to develop efficient synthetic routes that minimize the number of synthetic steps while maximizing structural diversity.

Contemporary research objectives also encompass the development of environmentally sustainable synthetic approaches that minimize waste generation and utilize readily available starting materials. These green chemistry initiatives aim to establish this compound as a model compound for demonstrating sustainable synthetic practices in pharmaceutical chemistry.

Properties

IUPAC Name |

ethyl 2-(benzylamino)-5-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQAPNZUZCNZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Cl)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701184907 | |

| Record name | Ethyl 5-chloro-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701184907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186405-01-5 | |

| Record name | Ethyl 5-chloro-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-2-[(phenylmethyl)amino]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701184907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Ethyl 2-(benzylamino)-5-chloronicotinate is a complex organic compoundIt is known that benzylamine derivatives, which are structurally similar to this compound, are often involved in interactions with various cellular targets. These targets can include enzymes, receptors, and other proteins, which play crucial roles in numerous biological processes.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing cellular processes.

Biochemical Pathways

It is known that benzylamine derivatives can participate in various biochemical reactions. For instance, they can act as intermediates in the synthesis of other complex organic compounds. They may also be involved in enzymatic reactions, potentially affecting various metabolic pathways.

Pharmacokinetics

Similar compounds are often well-absorbed and can be distributed throughout the body, potentially crossing biological barriers such as the blood-brain barrier. Metabolism of such compounds typically involves enzymatic reactions, potentially leading to the formation of metabolites with different biological activities. Finally, these compounds and their metabolites can be excreted through various routes, including renal and biliary excretion.

Result of Action

It is known that benzylamine derivatives can have various biological activities, including antiviral, anti-inflammatory, and anticancer effects. These effects are likely the result of the compound’s interactions with its cellular targets, leading to changes in cellular processes and functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s stability and reactivity can be affected by the pH and temperature, potentially influencing its ability to interact with its targets. Additionally, the presence of other molecules can influence the compound’s distribution and metabolism, potentially affecting its bioavailability and efficacy.

Biological Activity

Ethyl 2-(benzylamino)-5-chloronicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological effects, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a chloronicotinate moiety combined with a benzylamino group. The molecular formula is and it has a molecular weight of approximately 290.74 g/mol. The presence of chlorine contributes to its unique reactivity and biological properties, making it a candidate for various pharmacological applications.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. Common methods include:

- Nucleophilic Substitution : Utilizing chloronicotinic acid derivatives with benzylamine under basic conditions.

- Microwave-Assisted Synthesis : This method enhances yield and reduces reaction time by applying microwave irradiation to the reaction mixture.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies have demonstrated that it can induce apoptosis in cancer cell lines, particularly neuroblastoma cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation.

Case Study : A study involving human neuroblastoma cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure.

Mechanistic Insights

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors. The chloronicotinate structure facilitates binding to nicotinic acetylcholine receptors, which may explain its effects on cellular signaling pathways.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of this compound. For instance, variations in the benzyl group or alterations in the chloronicotinate moiety can significantly impact its pharmacological profile.

| Compound Variation | Biological Activity |

|---|---|

| Ethyl 2-(phenylamino)-5-chloronicotinate | Increased cytotoxicity |

| Ethyl 2-(methylamino)-5-chloronicotinate | Enhanced antimicrobial activity |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(benzylamino)-5-chloronicotinate serves as a pharmacophore in drug design, primarily due to its ability to interact with biological targets. Its structure includes a pyridine ring, which is commonly found in many biologically active compounds. The molecule's benzylamino and chloro substituents are believed to influence its interaction with enzymes and receptors, making it a candidate for new drug leads aimed at treating various diseases.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. The chloronicotinate structure allows for modulation of enzyme activities that are crucial for bacterial growth.

- Anticancer Potential : Research indicates that derivatives of chloronicotinate can inhibit cell proliferation and induce apoptosis in cancer cell lines. This compound may share similar mechanisms, warranting further investigation into its anticancer properties.

- Receptor Modulation : The compound has been explored for its potential as an allosteric modulator of chemokine receptors such as CXCR3 and CXCR4, which play significant roles in immune response and inflammation.

Synthetic Pathways

Several synthetic methods have been developed for the preparation of this compound. These include:

- Substitution Reactions : The introduction of the benzylamino group can be achieved through nucleophilic substitution on chlorinated precursors.

- Reduction Reactions : Reduction techniques can convert suitable precursors into the desired compound, enhancing the yield and purity of the final product.

Case Study on Antitumor Effects

A significant study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell proliferation, with significant apoptosis observed at higher concentrations. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, suggesting its potential as an anticancer agent.

Chemokine Receptor Modulation Study

Another research project focused on HEK293T cells expressing CXCR3 revealed that this compound acted as a negative allosteric modulator, inhibiting receptor activation by endogenous ligands. This modulation suggests therapeutic applications in diseases characterized by CXCR3 overactivity, such as multiple sclerosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Nicotinate Derivatives: Substituent Effects

The table below compares Ethyl 2-(benzylamino)-5-chloronicotinate (hypothetical structure inferred from analogs) with key analogs from the evidence:

Key Observations:

Amino Group Variations: Benzylamino groups at position 2 (as in the target compound) enhance steric bulk compared to simpler amines, possibly affecting receptor binding. For example, compound 15 in , with a (1-benzylpiperidin-4-yl)methylamino group, shows acetylcholinesterase inhibitory activity, suggesting the benzylamino moiety’s importance in bioactivity .

Ester Position and Function : The ethyl ester at position 3 is a common feature in nicotinate derivatives, facilitating cell permeability and metabolic stability .

Q & A

Basic: What are the key synthetic routes for Ethyl 2-(benzylamino)-5-chloronicotinate, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzylamine derivatives can react with ethyl 5-chloronicotinate under controlled conditions. Key factors include:

- Catalysts : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the benzylamino group .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side products .

- Temperature : Lower temperatures (0–25°C) reduce racemization risks, while higher temperatures (80–100°C) accelerate reaction kinetics .

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Nucleophilic Substitution | None | DMF | 65–70 | 90–92 |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄ | THF | 85–90 | 95–98 |

Data Analysis : HPLC and NMR are critical for assessing purity, with impurities often arising from incomplete substitution or solvent adducts .

Basic: How does the electron-withdrawing chlorine substituent at position 5 influence the reactivity of the nicotinate ring?

Answer:

The chlorine atom exerts strong electron-withdrawing effects, which:

- Enhance Electrophilicity : Facilitates nucleophilic attack at position 2, making benzylamino substitution more favorable .

- Impact Solubility : Increases polarity, improving solubility in polar solvents but complicating crystallization .

- Affect Derivative Stability : Stabilizes intermediates via resonance but may lead to halogen exchange under harsh conditions (e.g., high heat) .

Methodological Insight : Computational tools like DFT can model charge distribution to predict regioselectivity .

Advanced: How can researchers resolve contradictory data on regioselectivity when introducing substituents to this compound?

Answer:

Contradictions often arise from solvent polarity or competing reaction pathways. Strategies include:

- Kinetic Isotope Effects (KIEs) : Use deuterated analogs to identify rate-determining steps .

- Control Experiments : Compare reactions in aprotic vs. protic solvents to isolate solvent effects .

- In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation .

Example : A study using THF (aprotic) vs. ethanol (protic) showed a 15% yield difference in benzylamino substitution, attributed to hydrogen bonding in protic solvents .

Advanced: What strategies minimize racemization during the synthesis of chiral derivatives of this compound?

Answer:

Racemization risks are high due to the amine group’s lability. Mitigation approaches:

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis .

- Low-Temperature Reactions : Conduct reactions at –20°C to slow down enantiomer interconversion .

- Enantioselective Catalysis : Employ chiral ligands (e.g., BINAP) with palladium to enforce stereocontrol .

Case Study : A Boc-protected intermediate achieved 98% enantiomeric excess (ee) when synthesized at –20°C, compared to 75% ee at room temperature .

Advanced: How can computational tools predict the metabolic stability of this compound derivatives in pharmacological studies?

Answer:

- QSAR Models : Quantify relationships between substituent properties (e.g., logP, polar surface area) and metabolic half-life .

- Docking Simulations : Identify potential cytochrome P450 binding sites to predict oxidation pathways .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases map feasible synthetic routes while prioritizing stable intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.